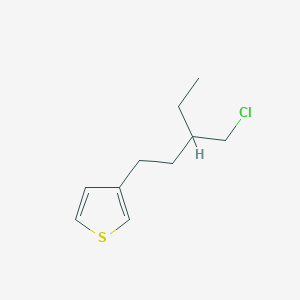
1-(Indolizin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Indolizin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound It belongs to the class of indolizines, which are known for their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-2-yl)propan-2-amine typically involves the use of classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been overshadowed by newer strategies, including transition metal-catalyzed reactions and oxidative coupling . One elegant approach involves the one-pot procedure exploiting 2-formyl pyrrole derivatives and fumaronitrile as substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the production facility.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolizin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(Indolizin-2-yl)propan-2-amine has a wide range of scientific research applications:
Mechanism of Action
1-(Indolizin-2-yl)propan-2-amine can be compared with other similar compounds, such as:
Indole: Another nitrogen-containing heterocycle with similar structural properties.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex structures.
Quinoline: A nitrogen-containing heterocycle with potential biological activities.
Uniqueness: this compound is unique due to its specific structural arrangement and the presence of both an indolizine and an amine group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
Comparison with Similar Compounds
- Indole
- Pyrrole
- Quinoline
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-indolizin-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H14N2/c1-9(12)6-10-7-11-4-2-3-5-13(11)8-10/h2-5,7-9H,6,12H2,1H3 |
InChI Key |
ADBCNKFXSAFVED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN2C=CC=CC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)
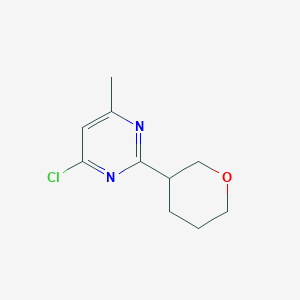

![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
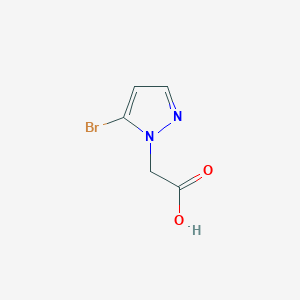
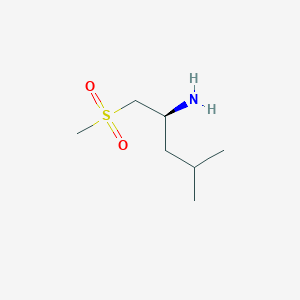

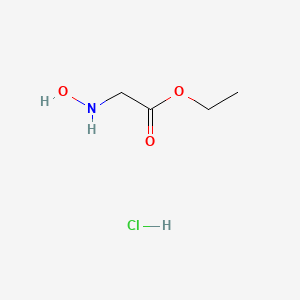

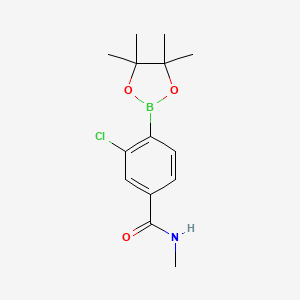
![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)

